2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-7-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-7-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a complex organic compound that features a unique combination of benzodioxin, pyridyl, and triazolopyrimidine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-7-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxin moiety, which can be synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions . The pyridyl and triazolopyrimidine components are then introduced through subsequent reactions involving nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are carefully selected to ensure efficient synthesis and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-7-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-7-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-7-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Prosympal
- Dibozane
- Piperoxan
- Doxazosin
Uniqueness
2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-7-(4-PYRIDYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is unique due to its specific combination of structural motifs, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C18H13N5O2 |
---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H13N5O2/c1-2-4-15-14(3-1)24-11-16(25-15)17-21-18-20-10-7-13(23(18)22-17)12-5-8-19-9-6-12/h1-10,16H,11H2 |
InChI Key |
WCLVTXNHUUEHJX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN4C(=CC=NC4=N3)C5=CC=NC=C5 |
Origin of Product |
United States |
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